molecular formula C16H15FO B12528461 1-(4-Fluorophenyl)-2-(4-methylphenyl)propan-1-one CAS No. 691350-10-4

1-(4-Fluorophenyl)-2-(4-methylphenyl)propan-1-one

Cat. No.: B12528461
CAS No.: 691350-10-4
M. Wt: 242.29 g/mol
InChI Key: VTYVRSMSJXKETA-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(4-methylphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorine atom on one phenyl ring and a methyl group on the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-2-(4-methylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 4-fluoroacetophenone and 4-methylbenzoyl chloride are reacted in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane under reflux conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-(4-methylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: 4-fluorobenzoic acid and 4-methylbenzoic acid.

    Reduction: 1-(4-fluorophenyl)-2-(4-methylphenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorophenyl)-2-(4-methylphenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(4-methylphenyl)propan-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ketone group can form hydrogen bonds with target proteins, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-2-(4-methylphenyl)propan-1-one: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Bromophenyl)-2-(4-methylphenyl)propan-1-one: Similar structure but with a bromine atom instead of fluorine.

    1-(4-Methoxyphenyl)-2-(4-methylphenyl)propan-1-one: Similar structure but with a methoxy group instead of fluorine.

Uniqueness: 1-(4-Fluorophenyl)-2-(4-methylphenyl)propan-1-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its analogs. The fluorine atom’s electronegativity and small size influence the compound’s reactivity and interaction with biological targets.

Properties

CAS No.

691350-10-4

Molecular Formula

C16H15FO

Molecular Weight

242.29 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-(4-methylphenyl)propan-1-one

InChI

InChI=1S/C16H15FO/c1-11-3-5-13(6-4-11)12(2)16(18)14-7-9-15(17)10-8-14/h3-10,12H,1-2H3

InChI Key

VTYVRSMSJXKETA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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